5-Bromo-2-methylbenzoic acid
Overview
Description
5-Bromo-2-methylbenzoic acid (5-BMB) is a brominated organic compound with a wide range of applications in the scientific community. This compound has various biological and chemical properties which make it a valuable tool for research and experimentation. 5-BMB is a versatile molecule that can be used in a variety of ways, from synthesizing other compounds to studying the effects of bromination on organic molecules.
Scientific Research Applications
Thermochemical and Solubility Data : A study by Zherikova et al. (2016) focuses on the structure-property relationships in halogenbenzoic acids, providing valuable data for assessing the water solubility of sparingly soluble drugs, which is crucial for drug design and development (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Synthesis of Molecular Fragments : Liu et al. (2020) present a new synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a significant fragment of the orexin inhibitor Filorexant (MK-6096), offering an effective methodology for its production (Liu, Zhao, Yu, & Liu, 2020).
Antimicrobial Activities : Sanjeeva et al. (2021) synthesized a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrating promising antimicrobial activities against various bacteria strains, indicating its potential in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Key Intermediates for Anti-Cancer Drugs : Sheng-li (2004) discusses the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase-inhibiting anti-cancer drugs, showing the role of brominated compounds in medicinal chemistry (Sheng-li, 2004).
Halogenation and Filter Aids : Bunnett & Rauhut (2003) describe the synthesis of 2-bromo-3-methylbenzoic acid using 2-bromo-4-nitrotoluene and petroleum ether, demonstrating its potential applications in filter aids and halogenation processes (Bunnett & Rauhut, 2003).
Synthesis of Pharmacologically Active Compounds : Högberg et al. (1990) present the synthesis of 5-substituted ()-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanndes, showing potent antidopaminergic properties, indicating potential as new antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Brominated benzoic acids, in general, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed in the gastrointestinal tract . They are also known to cross the blood-brain barrier .
Biochemical Analysis
Cellular Effects
It’s known that it can be used in the synthesis of bioactive molecules , which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that it can be used in the synthesis of bioactive molecules , which may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s known that it can be used in the synthesis of bioactive molecules , which may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels
Properties
IUPAC Name |
5-bromo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEENCYZQHCUTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323433 | |
Record name | 5-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-49-1 | |
Record name | 79669-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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